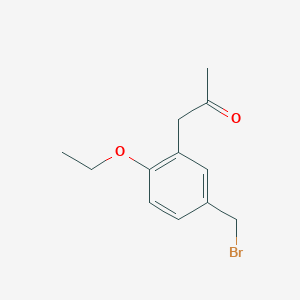

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one

Description

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone attached to a 2-ethoxyphenyl ring substituted with a bromomethyl group at the 5-position. The bromomethyl group (-CH₂Br) is a reactive site for nucleophilic substitution, while the ethoxy (-OCH₂CH₃) and ketone (C=O) groups contribute to its polarity and solubility in organic solvents. This compound is likely synthesized via bromination of a methyl-substituted precursor or through Friedel-Crafts acylation followed by functionalization .

Potential applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging the bromomethyl group for further derivatization.

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H15BrO2/c1-3-15-12-5-4-10(8-13)7-11(12)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |

InChI Key |

FCLIRTVJLQMVQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method includes the bromination of 2-ethoxybenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the propanone moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Condensation Reactions: The carbonyl group in the propanone moiety can engage in condensation reactions with suitable nucleophiles.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives.

Scientific Research Applications

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, influencing various molecular pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the carbonyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is compared to structurally related propan-2-one derivatives (Table 1).

Table 1: Comparative Analysis of Propan-2-one Derivatives

Key Observations

Reactivity: The bromomethyl group in the target compound distinguishes it from imino/hydrazono derivatives (e.g., ), enabling alkylation or cross-coupling reactions. In contrast, imino groups in favor chelation or Schiff base formation.

Physical Properties : Halogen type and position influence melting points. Bromine substituents generally increase molecular weight and melting points compared to chlorine analogs (e.g., 90.4–93.2°C for bromo vs. 88.3–91.3°C for chloro in ).

Synthetic Utility: Compounds with phenolic -OH groups (e.g., 3a in ) exhibit distinct reactivity (e.g., FeCl₃ reactivity) and applications in benzofuran synthesis. The ethoxy group in the target compound may enhance solubility but reduce polarity compared to phenolic analogs.

Structural Complexity : Cyclopropane () or thiophene derivatives () introduce ring strain or heterocyclic motifs, broadening applications in drug design.

Research Findings and Gaps

- Synthesis : Microwave-assisted methods (used for 3a in ) could optimize the target compound’s yield, though direct evidence is lacking.

- The bromomethyl group may necessitate monitoring under precursor control laws.

- Data Limitations : Melting points, spectral data, and bioactivity for the target compound are absent in the provided evidence, highlighting a need for experimental characterization.

Biological Activity

1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 273.15 g/mol. The compound features a bromomethyl group, an ethoxy group, and a ketone functional group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures often exhibit significant antimicrobial properties. The presence of halogen atoms, such as bromine in this compound, is known to enhance biological activity by increasing lipophilicity and altering interactions with biological targets. Research indicates that brominated compounds can exhibit potent activity against various microbial strains, including bacteria and fungi.

Anticancer Potential

Compounds structurally related to this compound have been investigated for their anticancer properties. For instance, studies on similar phenyl ketones have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways influenced by this compound.

The exact mechanisms of action for this compound remain largely unexplored; however, it is hypothesized that its biological activity may involve:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, influencing signal transduction pathways associated with disease processes.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key features and biological activities of related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-(Bromomethyl)-2-methoxyphenyl)propan-2-one | Lacks ethoxy group | Moderate antimicrobial activity |

| 1-(5-(Bromomethyl)-2-trifluoromethoxyphenyl)propan-2-one | Contains trifluoromethoxy group | Enhanced anticancer activity |

| 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one | Different substituent position | Variable biological activity |

This table highlights how variations in substituents can significantly affect the chemical behavior and potential applications of similar compounds.

Case Studies

Several case studies have examined the biological effects of brominated phenyl ketones:

- Antimicrobial Efficacy : A study demonstrated that brominated phenyl ketones exhibited significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM.

- Anticancer Activity : Research on structurally related phenyl ketones showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.